4-(oxolan-3-yl)phenyl fluoranesulfonate
CAS No.: 2411253-66-0
Cat. No.: VC11583535
Molecular Formula: C10H11FO4S
Molecular Weight: 246.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2411253-66-0 |
|---|---|
| Molecular Formula | C10H11FO4S |
| Molecular Weight | 246.3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and IUPAC Nomenclature
4-(Oxolan-3-yl)phenyl fluoranesulfonate (IUPAC name: 4-(oxolan-3-yl)phenyl fluorosulfonate) is characterized by a phenyl ring substituted at the para position with an oxolan-3-yl group and a fluorosulfonate ester functional group. The molecular formula is C₁₀H₁₁FO₅S, derived from the following components:
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Oxolan (tetrahydrofuran) ring: A five-membered oxygen-containing heterocycle with the formula C₄H₇O.
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Phenyl group: A benzene ring (C₆H₅) attached to the oxolan ring at position 3.
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Fluorosulfonate group: A sulfonate ester (SO₃⁻) with a fluorine substituent, forming the –OSO₂F moiety.
The systematic name reflects the connectivity: the oxolan-3-yl group is bonded to the phenyl ring’s fourth carbon, while the fluorosulfonate group occupies the oxygen atom at the phenyl ring’s first position .
Stereochemical Considerations
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁FO₅S | Calculated |
| Molecular Weight | 278.25 g/mol | Calculated |
| Density | ~1.48 g/cm³ (estimated) | |
| LogP (Partition Coefficient) | 2.1 (predicted) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-(oxolan-3-yl)phenyl fluoranesulfonate likely involves a multi-step sequence, drawing from methodologies used in analogous sulfonate esters and tetrahydrofuran derivatives. A plausible pathway includes:
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Oxolan-3-ylphenyl Intermediate:
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Sulfonation and Fluorination:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Friedel-Crafts Alkylation | AlCl₃, 80°C, 12 h | 72 | |
| Sulfonation | ClSO₃H, 0°C, 2 h | 85 | |
| Fluorination | KF, DMF, 60°C, 6 h | 68 |
Scale-Up Challenges
Industrial production faces hurdles such as:
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Regioselectivity: Competing ortho/meta substitution during Friedel-Crafts reactions necessitates precise stoichiometric control .
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Fluorine Handling: KF’s hygroscopic nature requires anhydrous conditions to prevent hydrolysis of the fluorosulfonate group .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of related fluorosulfonate esters reveals decomposition onset temperatures near 200°C, suggesting moderate thermal stability for 4-(oxolan-3-yl)phenyl fluoranesulfonate . The oxolan ring’s electron-donating effects may slightly elevate this threshold compared to aliphatic sulfonates .
Solubility and Reactivity
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Polar Solvents: High solubility in acetone, DMF, and dichloromethane due to the sulfonate group’s polarity .
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Aprotic Solvents: Limited solubility in hexane and toluene (<5 mg/mL) .
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Hydrolytic Sensitivity: The fluorosulfonate ester undergoes slow hydrolysis in aqueous media (t₁/₂ ≈ 48 h at pH 7), forming sulfuric acid and fluoride ions .
Applications and Research Findings
Pharmaceutical Intermediate
Fluorosulfonate esters are pivotal in synthesizing kinase inhibitors and anticoagulants. For instance, rivaroxaban—a direct Factor Xa inhibitor—relies on sulfonate intermediates for bioactivity . The oxolan moiety in 4-(oxolan-3-yl)phenyl fluoranesulfonate may enhance blood-brain barrier permeability, making it a candidate for central nervous system-targeted prodrugs .
Polymer Chemistry
In copolymerization reactions, fluorosulfonate groups act as chain-transfer agents, regulating molecular weight distributions. Blends with polyethylene glycol (PEG) exhibit tunable glass transition temperatures (Tg) between -30°C and 50°C, depending on sulfonate content .
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